![molecular formula C6H7NS B066415 5,6-Dihydro-4H-thieno[3,4-c]pyrrole CAS No. 185065-69-4](/img/structure/B66415.png)

5,6-Dihydro-4H-thieno[3,4-c]pyrrole

説明

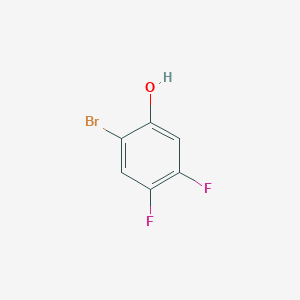

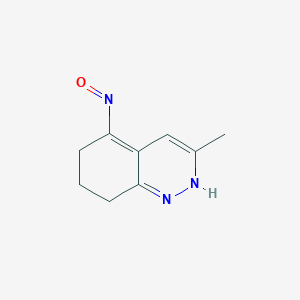

5,6-Dihydro-4H-thieno[3,4-c]pyrrole is a chemical compound that has been used in the synthesis of a series of conjugated D–π–A copolymers . These copolymers are based on a (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (ttTPD) acceptor unit and are developed to improve photovoltaic polymers .

Synthesis Analysis

The synthesis of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole involves the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) . This process results in a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole is characterized by its electron-state-density distributions and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis

The chemical reactions involving 5,6-Dihydro-4H-thieno[3,4-c]pyrrole are primarily related to the development of photovoltaic polymers . The ε-branched alkyl side chain on the TPD unit is coupled with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole are characterized by its deep frontier energy levels, wide band gaps with absorption onset around 700 nm, and good charge transport properties .科学的研究の応用

Synthesis and Electropolymerization Applications : The synthesis and electropolymerization of thieno[3,4-c]pyrrole-4,6-dione based monomers have been explored for their redox and optical properties. These monomers show potential for use in electronic applications due to their intramolecular charge transfer and band gap properties (Çakal et al., 2020).

Pharmaceutical Applications : Hexahydro-2H-thieno[2,3-c]pyrrole has been proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Its conformational properties and potential for generating 3D-shaped molecules make it a valuable asset in pharmaceutical research (Yarmolchuk et al., 2011).

Material Science and Polymer Applications : Research has been conducted on polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide for high-performance thin-film transistors. These polymers show promise for use in solar cell applications due to their high molecular weights and electron mobilities (Nassar et al., 2022).

Organic Electronics and Photovoltaic Applications : Thieno[3,4-c]pyrrole-4,6-dione-based copolymers have been synthesized and characterized for use as donor materials in polymer solar cells. These copolymers have demonstrated power conversion efficiencies, highlighting their potential in photovoltaic applications (Badgujar et al., 2015).

Synthetic Routes and Chemical Properties : Various synthetic routes have been developed for creating derivatives of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole. These routes highlight the chemical versatility and potential applications of this compound in different research and industrial fields (Sha et al., 1988).

作用機序

将来の方向性

The future directions for 5,6-Dihydro-4H-thieno[3,4-c]pyrrole are primarily related to its potential applications in the field of organic solar cells . The use of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole in the synthesis of conjugated polymers could lead to the development of high-performance, low-cost, and stable organic solar cells .

特性

IUPAC Name |

5,6-dihydro-4H-thieno[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYDCWVBWBDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CSC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-thieno[3,4-c]pyrrole | |

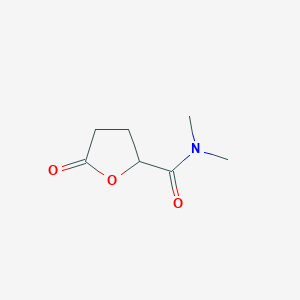

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)